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Compound of Interest |

Compound Name: 2-(4-Chlorophenyl)-1,3-dioxolane
CAS No.: 2403-54-5
Cat. No.: B1582554
- 7

The "Masked" Aldehyde in Advanced Organic
Synthesis
Executive Summary

2-(4-Chlorophenyl)-1,3-dioxolane (CAS: 2403-54-5) is a pivotal organic intermediate,
primarily utilized as the cyclic ethylene acetal of 4-chlorobenzaldehyde. In the architecture of
complex drug molecules and agrochemicals, it serves a dual purpose: it acts as a robust
protecting group for the aldehyde functionality, preventing unwanted oxidation or nucleophilic
attack, while simultaneously preserving the aromatic chloride for subsequent functionalization
(e.g., via lithiation or Grignard formation). This guide details its nomenclature, physicochemical
profile, synthesis protocols, and strategic utility in medicinal chemistry.

Nomenclature & Identity

Precise identification is critical in regulatory and patent literature. The following table
consolidates the accepted synonyms and identifiers for this compound.
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Identifier Type

Value/Name

CAS Registry Number

2403-54-5

IUPAC Name

2-(4-Chlorophenyl)-1,3-dioxolane

Common Synonyms

p-Chlorobenzaldehyde ethylene acetal4-
Chlorobenzaldehyde ethylene acetal4-
Chlorobenzaldehyde cyclic ethylene acetall-

(1,3-Dioxolane-2-yl)-4-chlorobenzene

Molecular Formula CoHoCIO2
SMILES Clclcce(ccl)C20CC02
InChl Key NYXNQWTXUSTEGL-UHFFFAOYSA-N

Physicochemical Properties

The stability of the dioxolane ring renders this compound lipophilic and stable under basic

conditions, a key trait for its application in nucleophilic substitution reactions.

Property Metric Context/Notes
Molecular Weight 184.62 g/mol
Physical State Liquid Colorless to pale yellow
Boiling Point 136-139 °C @ 13 Torr (Reduced Pressure)
Boiling Point ~267.8 °C @ 760 mmHg (Predicted)
] ] Remains liquid at standard lab
Melting Point ~-37°C
temps
Density 1.256 g/cm3 @ 20 °C
. ] Soluble in DCM, Toluene,
Solubility Organic Solvents
Ether, Acetone
- ) - Hydrolyzes back to aldehyde
Stability Acid-Sensitive

in aqueous acid
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Synthesis & Mechanism

The industrial and laboratory standard for synthesizing 2-(4-Chlorophenyl)-1,3-dioxolane is

the acid-catalyzed acetalization of 4-chlorobenzaldehyde with ethylene glycol. This reaction is
reversible; therefore, the equilibrium is driven forward by the removal of water (Le Chatelier's

principle).

4.1. Reaction Mechanism (DOT Visualization)

The following diagram illustrates the stepwise acid-catalyzed mechanism, highlighting the
formation of the oxocarbenium ion intermediate.
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Caption: Acid-catalyzed acetalization pathway via oxocarbenium ion intermediate.

4.2. Experimental Protocol: Dean-Stark Method

Objective: Synthesis of 2-(4-Chlorophenyl)-1,3-dioxolane on a 100 mmol scale.

Reagents:

4-Chlorobenzaldehyde (14.06 g, 100 mmol)

Ethylene Glycol (9.3 g, 150 mmol, 1.5 eq)

p-Toluenesulfonic acid monohydrate (p-TSA) (0.19 g, 1 mmol, 1 mol%)

Toluene (150 mL)

Procedure:
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Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap
topped with a reflux condenser.

Charging: Add 4-chlorobenzaldehyde, ethylene glycol, p-TSA, and toluene to the flask.

Reflux: Heat the mixture to vigorous reflux. As the reaction proceeds, water will azeotrope
with toluene and collect in the trap.

Monitoring: Continue reflux until water collection ceases (approx. 3—-5 hours) or TLC
indicates consumption of the aldehyde.

Workup: Cool to room temperature. Wash the reaction mixture with saturated aqueous
NaHCOs (2 x 50 mL) to neutralize the acid catalyst (crucial to prevent hydrolysis). Wash with
brine (50 mL).

Drying: Dry the organic layer over anhydrous MgSOa, filter, and concentrate under reduced
pressure.

Purification: Purify by vacuum distillation (bp 136—-139 °C @ 13 Torr) to yield the pure
colorless liquid.

Applications in Drug Development

The strategic value of 2-(4-Chlorophenyl)-1,3-dioxolane lies in its ability to "mask" the
electrophilic aldehyde, allowing chemists to perform aggressive metallation reactions on the
aromatic ring.

5.1. Strategic Workflow: Orthogonal Functionalization

In the synthesis of biaryl drug scaffolds (common in antihistamines and antifungals), the
chlorine atom often needs to be converted into a carbon-carbon bond.

e Problem: Reagents like Lithium or Magnesium (Grignard) will attack the aldehyde carbonyl
immediately.

» Solution: Convert to dioxolane -> Perform Lithiation/Grignard -> React with Electrophile ->
Deprotect.
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Caption: Orthogonal protection strategy allowing modification of the aromatic ring.

5.2. Specific Use Cases

Agrochemical Intermediates: Used in the synthesis of triazole fungicides where the p-
chlorophenyl moiety is essential, and the aldehyde serves as a handle for subsequent
condensation reactions.

Medicinal Chemistry: Precursor for antihistamines involving p-chlorobenzhydryl scaffolds.
The acetal prevents polymerization during the introduction of side chains.

Safety & Regulatory Information

While stable, this compound carries specific environmental hazards.
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e GHS Classification:
o H412: Harmful to aquatic life with long-lasting effects.
o Handling: Wear nitrile gloves and safety glasses. Avoid release to the environment.

o Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation
or hydrolysis if moisture is present.

References

o National Center for Biotechnology Information (NCBI). PubChem Compound Summary for
CID 17078, 2-(4-Chlorophenyl)-1,3-dioxolane. PubChem. Available at: [Link]

e Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd Ed.
Wiley-Interscience.

e Hibbert, H., & Timm, J. A. (1924). Studies on the acetals of p-chlorobenzaldehyde. Journal of
the American Chemical Society.

e To cite this document: BenchChem. [Technical Profile: 2-(4-Chlorophenyl)-1,3-dioxolane].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582554#synonyms-for-2-4-chlorophenyl-1-3-
dioxolane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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